molecular formula C7H5FN2O B1367791 4-Fluoro-1,2-benzoxazol-3-amine CAS No. 904815-05-0

4-Fluoro-1,2-benzoxazol-3-amine

Cat. No. B1367791
M. Wt: 152.13 g/mol
InChI Key: YYCPEUWXNKDHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1,2-benzoxazol-3-amine is a chemical compound with the molecular formula C7H5FN2O . It has a molecular weight of 152.13 . This compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-Fluoro-1,2-benzoxazol-3-amine is 1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) . This indicates the presence of a fluorine atom (F), a nitrogen atom (N), and an oxygen atom (O) in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluoro-1,2-benzoxazol-3-amine are not detailed in the search results, benzoxazole derivatives in general have been used as starting materials for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

4-Fluoro-1,2-benzoxazol-3-amine is a powder at room temperature . It has a molecular weight of 152.13 .

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to benzoxazoles, have found applications in the agrochemical and pharmaceutical industries .
    • The major use of TFMP derivatives is in the protection of crops from pests .
    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Fluorescent Dye for Live Cell Imaging
    • A fluorescent dye, 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA), was synthesized by a two-step reaction from starting material 2,5-bis(benzoxazol-2-yl)thiophene (BBT) .
    • BBTA exhibited strong emission and large Stokes shift in solvent, and the largest Stokes shift (Dl 186 nm or 8572 cm 1) was obtained in buffer solution (PBS, pH 7.2) with 5% (v/v) of polyethylene glycol monomethyl ether (mPEG550, MW 550) as additive .
    • Application of BBTA to live cell imaging showed that BBTA was clearly expressed in mitochondria with high contrast .
    • Besides, BBTA showed low cytotoxicity and excellent photo-stability .
  • Advanced Battery Science

    • Benzoxazoles and their derivatives have been used in the field of advanced battery science .
    • They are used in the development of high-performance batteries, including lithium-ion batteries .
    • The specific application of “4-Fluoro-1,2-benzoxazol-3-amine” in this field is not detailed, but it’s likely that it could be used in the synthesis of complex organic molecules that serve as the active materials in these batteries .
  • Life Science Research

    • Benzoxazoles, including “4-Fluoro-1,2-benzoxazol-3-amine”, are used in various areas of life science research .
    • They are often used as building blocks in the synthesis of larger, more complex organic molecules .
    • These larger molecules can then be used in a variety of applications, such as the development of new pharmaceuticals, the study of biological processes, and the creation of new diagnostic tools .

Safety And Hazards

The safety information for 4-Fluoro-1,2-benzoxazol-3-amine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-fluoro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCPEUWXNKDHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586243
Record name 4-Fluoro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1,2-benzoxazol-3-amine

CAS RN

904815-05-0
Record name 4-Fluoro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.00 g (35.65 mmol) of potassium tert-butoxide and 2.60 g (34.64 mmol) of acetohydroxamic acid are dissolved in 50 ml of dry dimethylformamide and stirred at room temperature for 45 minutes. After the addition of 3.30 g (23.72 mmol) of 2,6-difluorobenzonitrile, the mixture is stirred at 50° C. for 16 hours. The mixture is concentrated under reduced pressure, and the residue is dissolved in dichloromethane and washed with water. After drying and concentration of the organic phase, 3.2 g of a yellow resin are obtained, which, according to 1H NMR, is about 85% pure.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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